molecular formula C12H18INO4 B2520217 tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate CAS No. 2228692-84-8

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B2520217
CAS No.: 2228692-84-8
M. Wt: 367.183
InChI Key: RBLDVZNEFUMOSQ-UHFFFAOYSA-N
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Description

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, an iodomethyl group, and a spirocyclic framework that includes an oxo and an oxa-aza moiety. The molecular formula of this compound is C12H18INO4, and it has a molecular weight of 367.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[34]octane-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxo group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative .

Scientific Research Applications

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The spirocyclic structure may also contribute to the compound’s stability and specificity in binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl 6-(iodomethyl)-8-oxo-7-oxa-1-azaspiro[3.4]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-5-4-12(14)6-8(7-13)17-9(12)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLDVZNEFUMOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(OC2=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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